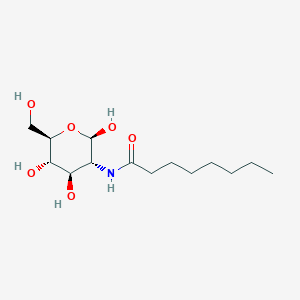

Octanoyl B-D-glucosylamine

Description

Historical Context and Initial Identification within Carbohydrate Chemistry

The formal introduction of Octanoyl β-D-glucosylamine, also known as N-octanoyl-β-D-glucosylamine (NOGA), as a valuable surfactant for membrane studies can be traced back to a 1993 publication in Analytical Biochemistry. nih.gov Researchers synthesized and characterized NOGA, presenting it as a novel nonionic glycosidic surfactant with advantageous properties for biochemical investigations. nih.gov The synthesis involved a two-step process starting with the replacement of the anomeric hydroxyl group of D-glucose with an amino group to form β-D-glucosylamine, which was then selectively acylated. nih.gov This work established NOGA as a stable and water-soluble compound, purified through silica (B1680970) gel column chromatography and recrystallization. nih.gov

Significance of Glycosidic Surfactants as Research Tools in Biochemical Investigations

Glycosidic surfactants, a class of compounds composed of a hydrophilic sugar head group and a hydrophobic alkyl tail, have gained prominence in biochemical research for several reasons. researchgate.netresearchgate.netwikipedia.org Their biocompatibility and often mild, non-denaturing properties make them ideal for studying sensitive biological macromolecules, particularly membrane proteins. nih.gov Unlike some harsh ionic surfactants that can irreversibly damage protein structure and function, non-ionic glycosidic surfactants are known for their ability to solubilize membrane proteins while preserving their native conformation and activity. nih.govacs.org

These surfactants are derived from renewable resources, positioning them as environmentally friendly alternatives to some synthetic surfactants. nih.govnih.gov Their utility extends to various applications, including the formation of micelles and liposomes, which serve as models for biological membranes and as vehicles for drug delivery. nih.gov The ability of these surfactants to be easily removed from protein samples, often due to a high critical micelle concentration (CMC), is another significant advantage in experimental workflows. nih.gov

Overview of Octanoyl β-D-Glucosylamine's Role in Advancing In Vitro Biological Research Methodologies

Octanoyl β-D-glucosylamine has proven to be a particularly effective tool in advancing in vitro biological research, primarily due to its gentle yet efficient solubilization of membrane proteins. nih.gov Research has demonstrated its capacity to extract membrane proteins with high efficiency, in some cases showing selectivity for specific proteins like the bacterial surface antigen spiralin. nih.gov

A key finding is that NOGA does not impair the biological activity of a wide range of proteins. nih.gov For instance, the activity of NADH oxidase and the ligand-binding capability of the glycine (B1666218) betaine-binding protein were found to be unaltered in the presence of NOGA. nih.gov Furthermore, the antigenicity of numerous membrane and soluble proteins remained intact, highlighting its mild nature. nih.gov This preservation of protein structure and function is crucial for subsequent downstream analyses, such as functional assays and structural studies. The low ultraviolet light absorbance of NOGA solutions is an additional practical benefit, as it minimizes interference in protein quantification methods. nih.gov

Interactive Data Tables

Below are tables summarizing key data for Octanoyl β-D-glucosylamine.

Table 1: Physicochemical Properties of Octanoyl β-D-glucosylamine

| Property | Value |

|---|---|

| Molar Mass | 305.37 g/mol nih.gov |

| Synonyms | N-octanoyl-β-D-glucosylamine, NOGA nih.govnih.gov |

| Solubility in Water (4 °C) | Up to 80 mM nih.gov |

| Solubility in Water (37 °C) | Up to 0.2 M nih.gov |

| Critical Micelle Concentration (CMC) | 80 mM nih.gov |

| UV Absorbance (ε280) | ~1.5 M⁻¹ cm⁻¹ nih.gov |

Table 2: Research Findings on Octanoyl β-D-glucosylamine

| Research Finding | Details | Reference |

|---|---|---|

| Protein Solubilization | Exhibits good solubilizing power for membrane proteins, with marked selectivity for spiralin. | nih.gov |

| Preservation of Protein Activity | NADH oxidase activity and ligand binding by the glycine betaine-binding protein were not altered. | nih.gov |

| Preservation of Antigenicity | The antigenicity of more than 20 membrane or soluble proteins was not altered. | nih.gov |

| Dialyzability | Can be easily removed from samples by dialysis due to its high CMC. | nih.gov |

| Assay Compatibility | Weak interference in the bicinchoninic acid method for protein determination, which is easy to overcome. Colorimetrically titratable by the ninhydrin (B49086) method. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H27NO6 |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]octanamide |

InChI |

InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-11-13(19)12(18)9(8-16)21-14(11)20/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12-,13-,14-/m1/s1 |

InChI Key |

DOPGJHMBFNGSTK-DKTYCGPESA-N |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |

Canonical SMILES |

CCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Octanoyl B D Glucosylamine for Research Applications

Established Synthetic Pathways for Octanoyl β-D-Glucosylamine Production

The synthesis of Octanoyl β-D-glucosylamine is typically achieved through a straightforward and efficient two-step process. nih.gov The initial step involves the conversion of D-glucose to β-D-glucosylamine. This is accomplished by replacing the anomeric hydroxyl group of D-glucose with an amino group. nih.gov Following the formation of β-D-glucosylamine, the second step is the selective N-acylation of the amino group with an octanoyl moiety. nih.govgoogle.com

One established method involves reacting the glycosylamine with octanoic anhydride (B1165640) in ethanol. google.com Another approach utilizes 3-acyl-5-methyl-1,3,4-thiadiazole-2(3H)-thiones or acids in conjunction with 5-methyl-2-thioxo-1,3,4-thiadiazole-3(2H)-carbothioic acid S-(5-methyl-1,3,4-thiadiazol-2-yl) ester in a hydroorganic medium, which results in high yields of the N-acylglycosylamine without significant deglycosylation. tandfonline.com Purification of the final product, Octanoyl β-D-glucosylamine, is commonly performed using silica (B1680970) gel column chromatography and subsequent recrystallization. nih.gov

A patented method describes the preparation of glycosylamines from reducing sugars by reacting the sugar with a solution of aqueous ammonia (B1221849) and ammonium (B1175870) bicarbonate. google.com This intermediate can then be used for the synthesis of N-acylated derivatives like Octanoyl β-D-glucosylamine. google.com

Exploration of Chemical Modification Strategies for the Glucosamine (B1671600) Moiety

The glucosamine scaffold of Octanoyl β-D-glucosylamine offers multiple sites for chemical modification, enabling the development of specialized research tools. These modifications can be targeted to either the anomeric position or the non-anomeric hydroxyl groups.

Anomeric Position Derivatizations for Research Probes

The anomeric carbon of glucosamine is a key position for derivatization to create research probes. For instance, new chiral fluorescent labeling reagents have been synthesized from D-glucosamine by introducing a 2,3-anthracenedicarboximide group. tandfonline.com Glycosidations at the anomeric position allow for the introduction of various alcohols, and microwave-assisted synthesis has been shown to selectively produce β-glycosides. tandfonline.com The synthesis of anomeric ester and ether derivatives of N-acetylglucosamine has also been explored for applications in creating low molecular weight gelators. digitellinc.com These derivatives are often prepared through glycosylation with chloroethanol followed by displacement of the chloride with carboxylates or phenoxides. digitellinc.com

Non-Anomeric Hydroxyl Group Functionalizations

The non-anomeric hydroxyl groups of the glucosamine moiety also present opportunities for functionalization. Selective protection of these hydroxyls is a critical aspect of carbohydrate chemistry. wiley-vch.de For example, benzylidene acetals are commonly used to protect the C-4 and C-6 hydroxyls, while isopropylidene ketals can block neighboring cis hydroxyls. academie-sciences.fr This selective protection allows for specific modifications at other positions. For instance, functionalization at the 3-OH position of N-acetylglucosamine derivatives has been shown to be a viable strategy for designing new organogelators. rsc.org Furthermore, the C2 position has been utilized to functionalize fluorescent probes and to conjugate platinum(IV) prodrugs for anticancer research. frontiersin.orgacs.org

Synthesis of Octanoyl β-D-Glucosylamine Analogues with Varied Acyl Chains for Mechanistic Studies

To investigate the structure-activity relationships and mechanistic details of Octanoyl β-D-glucosylamine's function, researchers synthesize analogues with different acyl chain lengths. These analogues help in understanding how the hydrophobic acyl chain influences properties like critical micelle concentration (CMC), protein solubilization, and interaction with biological membranes.

The synthesis of these analogues generally follows the same N-acylation pathway as for Octanoyl β-D-glucosylamine, but with different fatty acyl chlorides or anhydrides. For example, N-acylated glucosamine derivatives with varying N-linked substituents can be synthesized using an activated ester method with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) to couple various carboxylic acids to the glucosamine amino group. mdpi.com This approach has been used to prepare a range of N-acyl-glucosamine derivatives, including those with propionyl, butyryl, hexanoyl, decanoyl, and stearoyl chains. mdpi.com The influence of the alkyl chain length of N-alkyl-β-d-glycosylamine derivatives on their properties has been a subject of study. mdpi.com

Table 1: Examples of N-Acyl-Glucosamine Analogues and their Synthetic Methods

| Acyl Chain | Synthetic Method | Reference |

|---|---|---|

| Acetyl | Activated Ester Method (AES) with NHS/DCC | mdpi.com |

| Propionyl | Activated Ester Method (AES) with NHS/DCC | mdpi.com |

| Butyryl | Activated Ester Method (AES) with NHS/DCC | mdpi.com |

| Hexanoyl | Activated Ester Method (AES) with NHS/DCC | mdpi.com |

| Decanoyl | Activated Ester Method (AES) with NHS/DCC | mdpi.com |

| Stearoyl | Activated Ester Method (AES) with NHS/DCC | mdpi.com |

| Ketoprofen | Acylation with pyridine (B92270) as a catalyst | rsc.org |

Advanced Synthetic Strategies for Octanoyl β-D-Glucosylamine Conjugates and Bioconjugates

Advanced synthetic strategies enable the conjugation of Octanoyl β-D-glucosylamine to other molecules, creating bioconjugates with tailored properties for specific research applications. These conjugates can be used as probes to study biological processes or as targeted delivery systems.

One common strategy is to leverage the functional groups on the glucosamine moiety for conjugation. For example, the amino group, if not acylated, or the hydroxyl groups can serve as handles for attaching other molecules. "Click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a versatile method for creating glycoconjugates. frontiersin.org This has been used to link sugar moieties to platinum centers via a triazolyl linker. frontiersin.org

Another approach involves the synthesis of analogues with functional groups designed for conjugation. For instance, N-azidoacetyl-glucosamine (GlcNAz) analogues can be metabolically incorporated into cellular glycans and subsequently labeled with probes via click chemistry. acs.orgmdpi.com Similarly, glucosamine has been conjugated to the near-infrared fluorescent dye cypate (B1246621) for in vivo tumor imaging. ucf.edu These bioconjugation strategies expand the utility of Octanoyl β-D-glucosylamine and its derivatives far beyond their role as simple surfactants, turning them into sophisticated tools for chemical biology and biomedical research.

Application of Octanoyl B D Glucosylamine in Membrane Protein Research

Methodologies for Membrane Protein Solubilization and Extraction Using Octanoyl β-D-glucosylamine

The primary step in studying membrane proteins in vitro is their removal from the native cell membrane, a process known as solubilization. This involves using detergents to disrupt the lipid bilayer and form mixed micelles containing lipids, proteins, and detergent molecules.

The choice of detergent is critical, and a screening process is often necessary to find the optimal conditions for a specific membrane protein. nih.gov Octanoyl β-D-glucosylamine (NOGA) has proven to be an effective surfactant for this purpose. nih.gov The general methodology for solubilization involves incubating the membrane preparation with a buffered solution containing NOGA. nih.govnih.gov A crucial parameter in this process is the critical micelle concentration (CMC), the concentration above which detergent monomers assemble into micelles. nih.gov For NOGA, the CMC is notably high, determined to be 80 mM. nih.gov Research indicates that while protein extraction can begin at concentrations below the CMC, it is significantly more effective above this threshold. nih.gov

The standard procedure for solubilization using NOGA typically involves the following steps:

Membrane Preparation: Isolation and purification of cell membranes containing the target protein. nih.gov

Detergent Screening (Optional but Recommended): Testing a range of NOGA concentrations to determine the optimal ratio of detergent to protein for efficient extraction without compromising protein integrity. nih.gov

Solubilization: Incubation of the isolated membranes with a buffer containing NOGA at a concentration above its CMC (80 mM). nih.gov The mixture is gently agitated for a specific period at a controlled temperature (e.g., 4°C) to allow for the disruption of the membrane and the formation of protein-detergent complexes. nih.gov

Clarification: Removal of non-solubilized membrane fragments and other debris, typically through ultracentrifugation, to yield a clear supernatant containing the solubilized membrane proteins complexed with NOGA. nih.govnih.gov

Studies have shown that NOGA exhibits a good solubilizing power for membrane proteins, with a noted selectivity for certain proteins like spiralin, a bacterial surface antigen. nih.gov Its high CMC is also an advantage for subsequent purification and reconstitution steps, as it can be easily removed from the sample by methods such as dialysis. nih.gov

Comparative Studies on the Preservation of Membrane Protein Structure and Functional Integrity in in vitro Systems

A major challenge in membrane protein research is maintaining the protein's native conformation and biological activity after its removal from the lipid bilayer. Many detergents can be harsh, leading to denaturation and loss of function. Comparative studies focus on assessing how well different detergents preserve the structural and functional integrity of these proteins.

Octanoyl β-D-glucosylamine has been characterized as a "mild" surfactant, demonstrating a remarkable ability to maintain protein structure and function. nih.gov In a key study, the effects of NOGA on several different proteins were assessed, revealing no alteration in their biological activities. nih.gov This suggests that the NOGA micelles provide a sufficiently native-like environment to protect the protein from unfolding. The choice of detergent, including factors like alkyl chain length and head group architecture, is known to strongly influence its efficacy in stabilizing a particular membrane protein. frontiersin.org

The table below summarizes the findings on the preservation of functional integrity for various proteins in the presence of Octanoyl β-D-glucosylamine.

| Protein/System | Assayed Activity | Outcome in Presence of NOGA | Reference |

| NADH Oxidase | Enzymatic Activity | Not Altered | nih.gov |

| Glycine (B1666218) Betaine-Binding Protein | Ligand Binding | Not Altered | nih.gov |

| >20 Membrane & Soluble Proteins | Antigenicity | Not Altered | nih.gov |

These findings underscore the utility of NOGA as a gentle detergent that effectively solubilizes membrane proteins while preserving their functional state, making it a valuable option for studies where biological activity is paramount. nih.gov

Octanoyl β-D-glucosylamine in Reconstitution and Characterization of Membrane Protein Complexes

Reconstitution is the process of re-inserting a purified membrane protein into an artificial lipid bilayer, such as a liposome (B1194612) or nanodisc, creating a system known as a proteoliposome. nih.govnih.gov This step is crucial for functional studies that require a membrane environment. The most common method is detergent-mediated reconstitution, where purified protein in a detergent solution is mixed with lipids solubilized in the same detergent. nih.gov The detergent is then slowly removed, prompting the self-assembly of lipids into a bilayer that incorporates the protein. researchgate.net

Octanoyl β-D-glucosylamine is well-suited for this methodology. Its high critical micelle concentration (CMC) of 80 mM allows for its efficient and straightforward removal from the protein-lipid-detergent mixture. nih.gov Common techniques for detergent removal include:

Dialysis: The high monomer concentration of NOGA below its CMC allows it to pass freely through dialysis tubing pores, gradually lowering the detergent concentration in the sample and triggering liposome formation. nih.govresearchgate.net

Hydrophobic Adsorption: The use of hydrophobic beads (e.g., Bio-Beads) can effectively absorb detergent monomers from the solution, leading to a controlled reconstitution. nih.govresearchgate.net

Rapid Dilution: Diluting the sample to bring the detergent concentration well below its CMC can also initiate the formation of proteoliposomes. nih.gov

Once reconstituted, the membrane protein complexes can be characterized. For instance, researchers have successfully reconstituted proteins like bacteriorhodopsin and Ca2+-ATPase into giant unilamellar vesicles (GUVs) and confirmed their biological activity post-reconstitution. youtube.com While these specific studies may use other detergents, the principles are broadly applicable. The mild nature of NOGA helps ensure that the protein being inserted into the artificial membrane retains its functional integrity throughout the process. nih.gov The ability to reconstitute proteins into environments with defined lipid compositions allows researchers to study lipid-protein interactions and their impact on protein function. researchgate.net

Analytical Approaches for Assessing Octanoyl β-D-glucosylamine-Membrane Protein Interactions in Research Systems

A variety of analytical techniques are employed to study the interactions between detergents and membrane proteins and to characterize the resulting complexes. These methods can provide information on protein structure, stability, and oligomeric state within the detergent micelle.

Specific properties of Octanoyl β-D-glucosylamine make it compatible with several analytical methods. It has a low ultraviolet light absorbance above 250 nm, which minimizes interference in spectrophotometric protein concentration measurements. nih.gov Furthermore, NOGA is colorimetrically titratable using the ninhydrin (B49086) method, allowing for its precise quantification. nih.gov

Below is a table of general analytical techniques used to assess protein-detergent complexes, for which a mild and characterizable detergent like NOGA is advantageous.

| Analytical Technique | Information Obtained | Relevance of NOGA's Properties |

| Size Exclusion Chromatography (SEC) | Determines the size and homogeneity of the protein-detergent complex. | The mildness of NOGA helps maintain the complex's integrity during chromatography. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-resolution structural and dynamic information of the protein within the micelle. nih.govnih.gov | A stable, monodisperse sample, which can be achieved with a gentle detergent, is crucial for high-quality NMR data. |

| Cryo-Electron Microscopy (Cryo-EM) | Visualizes the high-resolution 3D structure of the protein-detergent complex. nih.gov | NOGA's ability to stabilize proteins in their native state is essential for structural determination. nih.gov |

| Fluorescence Spectroscopy (e.g., FRET) | Studies conformational changes and interactions in real-time. nih.gov | Low intrinsic fluorescence and minimal interference from the detergent are beneficial. |

| Co-Immunoprecipitation (Co-IP) | Identifies interaction partners of the target membrane protein while in a solubilized state. | NOGA's gentle nature helps preserve native protein-protein interactions after extraction from the membrane. nih.gov |

These analytical approaches are essential for a comprehensive understanding of a membrane protein's properties outside its native membrane. The use of a well-characterized and mild detergent like Octanoyl β-D-glucosylamine is fundamental to the success of these advanced analytical studies.

Role of Octanoyl B D Glucosylamine in Biochemical and Cellular Assay Development

Utilization in Enzyme Activity Assays and Reaction Buffers

Octanoyl-β-D-glucosylamine is valued in enzyme activity assays for its mild nature, which helps in solubilizing membrane-bound enzymes without significantly altering their native conformation and function. This is crucial for accurately measuring enzymatic activity. For instance, studies have shown that the activity of NADH oxidase, a membrane-associated enzyme, is not compromised by the presence of this surfactant. nih.gov Its high critical micelle concentration (CMC) of 80 mM allows for the effective solubilization of membrane proteins, with protein extraction being more efficient above this threshold. nih.gov The surfactant's stability in common buffers and its low ultraviolet light absorbance above 250 nm further contribute to its suitability in various enzymatic assays. nih.gov

The selection of a detergent for studying membrane proteins is a critical step, and Octanoyl-β-D-glucosylamine's ability to maintain the structural integrity and activity of proteins makes it a favorable choice. nih.gov This characteristic is essential for obtaining reliable kinetic data and for understanding the enzyme's mechanism of action. Researchers often need to identify suitable detergent conditions to observe these interactions, and this surfactant provides a compatible environment for such studies. nih.gov

Strategies for Mitigating Octanoyl-β-D-glucosylamine Interference in Protein Quantification Methodologies (e.g., BCA Assay)

While beneficial in many aspects, the presence of surfactants like Octanoyl-β-D-glucosylamine can interfere with common protein quantification methods, such as the bicinchoninic acid (BCA) assay. The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins, which then chelates with BCA to produce a colored product. Certain substances, including some detergents, can also reduce copper ions, leading to inaccurate protein concentration measurements. nih.govnih.gov

However, research has indicated that the interference of Octanoyl-β-D-glucosylamine in the BCA assay is weak and can be easily overcome. nih.gov One of the simplest strategies to mitigate this interference is to dilute the sample. thermofisher.com If the initial protein concentration is high enough, dilution can lower the surfactant concentration to a level where it no longer significantly affects the assay. thermofisher.com Another effective method is to precipitate the protein out of the solution containing the interfering surfactant. nih.govthermofisher.com Techniques using agents like deoxycholate and trichloroacetic acid can selectively precipitate proteins, which can then be resolubilized in a compatible buffer for accurate quantification. nih.gov

| Method | Description | Advantages | Considerations |

| Sample Dilution | Reducing the concentration of the sample in a compatible buffer. | Simple and quick. | Requires sufficient initial protein concentration. |

| Protein Precipitation | Using agents like deoxycholate and trichloroacetic acid to precipitate proteins. | Effectively removes interfering substances. | May result in some protein loss; requires additional steps. |

| Dialysis/Desalting | Exchanging the buffer containing the surfactant with a compatible buffer. | Removes small molecules like surfactants. | Can be time-consuming. |

Application in Ligand Binding Studies and Receptor-Ligand Interaction Analyses in vitro

Octanoyl-β-D-glucosylamine plays a significant role in in vitro ligand binding studies, particularly for membrane receptors. The solubilization of these receptors from the cell membrane is a prerequisite for their detailed characterization, and this surfactant has proven effective in this regard without compromising the ligand-binding capabilities of the receptor. nih.gov For example, the glycine (B1666218) betaine-binding protein retains its ligand-binding activity when solubilized with Octanoyl-β-D-glucosylamine. nih.gov

The study of receptor-ligand interactions is fundamental to understanding many biological processes. nih.gov These interactions are characterized by their high affinity and specificity. nih.gov The use of a mild detergent like Octanoyl-β-D-glucosylamine is crucial to maintain the native conformation of the receptor, ensuring that the observed binding accurately reflects the physiological interaction. The octanoyl chain of ghrelin, for instance, is essential for its binding to its G protein-coupled receptor, and studying such interactions requires a solubilization agent that does not interfere with this critical component. researchgate.net Techniques like circular dichroism spectroscopy can be employed to study the conformational changes in membrane proteins upon ligand binding, and the choice of detergent is paramount for the success of such analyses. nih.gov

| Parameter | Description | Relevance in Ligand Binding Studies |

| Affinity (Kd) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A measure of the strength of the receptor-ligand interaction. |

| Specificity | The ability of a receptor to bind to a specific ligand or a small group of structurally similar ligands. | Ensures that the observed binding is not due to non-specific interactions. |

| Bmax | The maximum number of binding sites. | Provides information about the density of receptors in a given sample. |

Octanoyl-β-D-glucosylamine in Cell-Based Screening Assays for Investigating Fundamental Cellular Processes in vitro

Cell-based assays are powerful tools in drug discovery and for investigating fundamental cellular processes. nih.gov These assays provide a more physiologically relevant context compared to biochemical assays. nih.gov

In the context of cell-based assays, the effects of any added compound, including surfactants, on the cellular model itself must be carefully considered. While specific studies detailing the apoptotic effects of Octanoyl-β-D-glucosylamine are not prevalent in the provided search results, the introduction of any exogenous agent into a cell culture system has the potential to influence cellular processes, including apoptosis. The investigation of such effects is a critical aspect of validating a cell-based assay. The choice of assay and the interpretation of results must take into account any potential off-target effects of the assay components.

The ability of Octanoyl-β-D-glucosylamine to interact with and solubilize membrane components makes it a potential tool for studying cellular membrane permeability and transport mechanisms in vitro. ecrins-therapeutics.com By carefully controlling its concentration, researchers can induce changes in membrane structure, allowing for the investigation of how these changes affect the transport of various molecules across the cell membrane. This can be particularly useful in high-throughput screening campaigns designed to identify molecules that modulate membrane transport proteins or to assess the passive diffusion of drug candidates. nih.gov

Mechanistic Investigations of Octanoyl B D Glucosylamine in Defined Biological Systems

Studies on the Interaction of Octanoyl B-D-Glucosylamine with Model Biological Membranes

The interaction of Octanoyl β-D-glucosylamine with model biological membranes, which are simplified artificial systems like lipid bilayers and liposomes, is primarily governed by its properties as a surfactant. mdpi.comnih.gov As a non-ionic detergent, it is considered non-denaturing and is particularly useful for breaking lipid-lipid and lipid-protein interactions while preserving protein-protein interactions. huji.ac.il

A key characteristic of this compound is its very high critical micelle concentration (CMC), the concentration at which detergent molecules self-assemble into micelles. huji.ac.il This high CMC is a significant advantage in membrane studies, as the detergent can be easily removed from samples by methods such as dialysis. nih.gov Research has determined the CMC of Octanoyl β-D-glucosylamine to be approximately 80 mM. huji.ac.ilnih.govlbem.ch

Studies show that the solubilizing power of Octanoyl β-D-glucosylamine towards membrane proteins begins below its CMC, but becomes much more effective at concentrations above this threshold. nih.gov This indicates that the micellar form of the surfactant is most efficient at disrupting the membrane structure to release embedded proteins. Its mildness toward protein structure and activity makes it a valuable tool for studying membrane components in a controlled environment. nih.gov

Physicochemical Properties of Octanoyl β-D-glucosylamine (NOGA)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 305.37 g/mol | nih.govnih.gov |

| Critical Micelle Concentration (CMC) | 80 mM | huji.ac.ilnih.govlbem.ch |

| Classification | Non-ionic glycosidic surfactant | nih.gov |

Elucidation of this compound's Influence on Enzyme Functionality in in vitro Biochemical Pathways

Investigations into the effects of Octanoyl β-D-glucosylamine on enzyme function have revealed a degree of selectivity, highlighting its utility as a mild surfactant for biochemical assays. A notable finding is that it enhanced the activity of membrane succinate (B1194679) dehydrogenase. researchgate.netresearchgate.net This suggests that the surfactant's interaction with the membrane environment of this enzyme is conducive to its catalytic function, possibly by improving substrate access or stabilizing the enzyme's active conformation.

In contrast, other studies have shown that the activity of different enzymes is unaltered in the presence of Octanoyl β-D-glucosylamine. For instance, NADH oxidase activity was not affected by the surfactant. nih.gov Furthermore, the antigenicity of more than 20 different membrane and soluble proteins was preserved in its presence, underscoring its non-denaturing character. nih.gov This preservation of protein structure and function is critical when isolating proteins for functional or structural studies.

Reported Effects of Octanoyl β-D-glucosylamine on Enzyme and Protein Function

| Enzyme/Protein | Observed Effect | Reference |

|---|---|---|

| Membrane Succinate Dehydrogenase | Enhanced activity | researchgate.netresearchgate.net |

| NADH Oxidase | Activity not altered | nih.gov |

| Glycine (B1666218) Betaine-Binding Protein | Ligand binding not altered | nih.gov |

| Various ( >20) Membrane/Soluble Proteins | Antigenicity not altered | nih.gov |

Molecular-Level Interactions with Lipids and Glycoconjugates in Reconstituted Systems

Reconstituted systems, where purified cellular components are reassembled in an artificial environment, are essential for studying molecular interactions. Glycoconjugates, which consist of carbohydrates linked to lipids or proteins, are key components of cell membranes involved in recognition and signaling. nih.govdiva-portal.org

At the molecular level, Octanoyl β-D-glucosylamine primarily disrupts the non-covalent forces that hold the lipid bilayer together. As a non-ionic detergent, it is particularly effective at breaking lipid-lipid and lipid-protein interactions. huji.ac.il This action allows it to integrate into the lipid membrane and, at sufficient concentrations, form mixed micelles with lipids and membrane proteins, thereby solubilizing the membrane. Its relative inability to break strong protein-protein interactions helps to extract protein complexes intact. huji.ac.il

The compound has been used in reconstituted systems for the study of membrane proteins. For example, it is listed among the detergents suitable for exchanging solubilizing agents during the purification of membrane proteins like the glutamate (B1630785) receptor (GluR2) for crystallization studies. bio-nica.info This application depends on its ability to maintain the protein's structural integrity while replacing a harsher detergent used for initial extraction.

Investigation of Modulatory Effects on in vitro Biological Processes

The primary modulatory effect of Octanoyl β-D-glucosylamine observed in vitro is its ability to selectively solubilize and extract membrane proteins. researchgate.netresearchgate.net This selectivity was demonstrated in a study where it showed a marked preference for extracting spiralin, a bacterial surface antigen, from the cell membrane. nih.gov This suggests that the specific chemical nature of the surfactant interacts more favorably with the lipid environment or the surface of certain proteins over others.

Another documented modulatory effect is its minor interference with certain analytical techniques. Specifically, Octanoyl β-D-glucosylamine has a small effect on the bicinchoninic acid (BCA) protein assay, a common method for quantifying protein concentration. ualberta.ca This interference can be corrected by including the surfactant in the assay's reagent blank, but it highlights the need to account for its presence during in vitro biochemical measurements. ualberta.ca

Advanced Analytical and Spectroscopic Characterization in Research Using Octanoyl B D Glucosylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Octanoyl β-D-Glucosylamine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex carbohydrates and their derivatives. nih.govresearchgate.net For Octanoyl β-D-glucosylamine, both ¹H and ¹³C NMR are employed to provide a detailed picture of its atomic connectivity and stereochemistry. slideshare.net

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. slideshare.netceitec.cz Each unique carbon atom in Octanoyl β-D-glucosylamine gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments. The chemical shift of the anomeric carbon (C-1) is a key indicator of the α- or β-configuration. Modern NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. ceitec.cz

2D NMR Techniques: To overcome spectral overlap and definitively assign all proton and carbon signals, a variety of two-dimensional (2D) NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the proton connectivity within the glucose ring and the octanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting the octanoyl group to the glucosylamine moiety via the amide linkage. ceitec.cz

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry and preferred conformation of the molecule in solution.

Advanced computer-assisted structure elucidation (CASE) programs can be used to analyze NMR data and predict chemical shifts, further aiding in the structural confirmation of Octanoyl β-D-glucosylamine and its derivatives. acdlabs.comdiva-portal.org

Mass Spectrometry Techniques for Characterization and Interaction Studies

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of Octanoyl β-D-glucosylamine and for studying its non-covalent interactions with other molecules. nih.govnih.gov

Molecular Weight Determination: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions of Octanoyl β-D-glucosylamine. ethz.ch High-resolution mass spectrometers can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of the molecule.

Interaction Studies: Native mass spectrometry, where non-covalent interactions are preserved in the gas phase, is a powerful method for investigating the binding of Octanoyl β-D-glucosylamine to proteins or other biological macromolecules. drugtargetreview.com By analyzing the mass of the resulting complex, the stoichiometry of the interaction can be determined. nih.gov Furthermore, techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and covalent labeling-mass spectrometry (CL-MS) can provide insights into the binding interface and any conformational changes that occur upon binding. nih.govnih.gov

| Mass Spectrometry Technique | Application for Octanoyl β-D-glucosylamine | Information Obtained |

| Electrospray Ionization (ESI) | Molecular weight determination and interaction studies. | Accurate mass, elemental composition, stoichiometry of complexes. ethz.ch |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Molecular weight determination, particularly for mixtures. | Molecular weight, can be used in imaging mass spectrometry. ethz.ch |

| Native Mass Spectrometry | Studying non-covalent interactions with biomolecules. | Binding stoichiometry, relative binding affinities. drugtargetreview.com |

| Hydrogen/Deuterium Exchange (HDX-MS) | Probing protein conformational changes upon binding. | Identification of binding sites and allosteric effects. nih.gov |

| Covalent Labeling-MS | Identifying solvent-accessible regions and binding interfaces. | Structural information on protein-ligand complexes. nih.gov |

Chromatographic Methods for Purification and Analytical Assessment in Research Settings

Chromatographic techniques are indispensable for the purification of synthesized Octanoyl β-D-glucosylamine and for its analytical assessment to ensure high purity. unizg.hrbiotage.com

Purification:

Flash Chromatography: Often used for the initial purification of the crude reaction mixture after synthesis. It can be performed in normal-phase or reverse-phase mode. biotage.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to remove aggregates or other impurities of different molecular weights. googleapis.com

Ion-Exchange Chromatography: While Octanoyl β-D-glucosylamine is neutral, this technique could be employed in the purification of starting materials or if charged derivatives are synthesized. unizg.hr

Analytical Assessment:

High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for assessing the purity of Octanoyl β-D-glucosylamine. scirp.orgcerealsgrains.org Different HPLC methods can be employed:

Reverse-Phase HPLC (RP-HPLC): Separates compounds based on their hydrophobicity. This is a common method for analyzing the purity of synthetic organic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly useful for polar compounds like carbohydrates and their derivatives. sigmaaldrich.com

Normal-Phase HPLC: An alternative to RP-HPLC, separating compounds based on their polarity. oecd.org

Thin-Layer Chromatography (TLC): A simple and rapid technique used to monitor the progress of chemical reactions and for preliminary purity checks.

| Chromatographic Method | Purpose | Stationary Phase Example | Mobile Phase Principle |

| Flash Chromatography | Preparative purification. | Silica (B1680970) gel (normal phase) or C18-silica (reverse phase). | Gradient or isocratic elution with organic solvents. biotage.com |

| Size-Exclusion Chromatography | Removal of aggregates/impurities of different sizes. | Porous polymer beads. | Isocratic elution with a suitable buffer. googleapis.com |

| High-Performance Liquid Chromatography (HPLC) | Analytical purity assessment. | C18-silica (RP-HPLC), silica (HILIC). sigmaaldrich.com | Gradient or isocratic elution with solvent mixtures (e.g., acetonitrile/water). scirp.org |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks. | Silica gel plate. | Development with a solvent system of appropriate polarity. |

Spectroscopic Techniques for Investigating the Conformation and Dynamics of Octanoyl β-D-Glucosylamine in Model Systems

Beyond structural elucidation, spectroscopic techniques are vital for understanding the conformational properties and dynamic behavior of Octanoyl β-D-glucosylamine in different environments, such as in solution or when incorporated into model membrane systems.

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral nature of molecules and is particularly useful for studying the secondary structure of biomolecules. jascoinc.comrsc.org While Octanoyl β-D-glucosylamine itself has a relatively simple structure, CD spectroscopy can be used to study its interactions with peptides and proteins, and how it might influence their conformation. srce.hr

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of chemical bonds within a molecule. univie.ac.at For Octanoyl β-D-glucosylamine, characteristic absorption bands for the amide group (amide I and amide II bands), hydroxyl groups, and C-H bonds of the octanoyl chain can be identified. FTIR can be used to study hydrogen bonding and phase transitions in systems containing this glycolipid. uni-hamburg.de

Fluorescence Spectroscopy: If Octanoyl β-D-glucosylamine is studied in conjunction with fluorescently labeled molecules (e.g., proteins), fluorescence spectroscopy can be used to monitor binding events and associated conformational changes.

The combined application of these spectroscopic methods provides a powerful approach to characterizing the structural and conformational features of Octanoyl β-D-glucosylamine and its interactions, leading to a deeper understanding of its behavior in biological and model systems. srce.hrresearchgate.net

Structural Activity Relationship Sar Studies for Research Tool Development

Impact of Acyl Chain Length and Saturation on Octanoyl B-D-Glucosylamine's Utility in Membrane Protein Research

The hydrophobic acyl chain is a critical determinant of a detergent's behavior in aqueous solution and its interaction with membrane proteins. unc.edu Its length and degree of saturation directly influence the critical micelle concentration (CMC), micelle size, and the ability to maintain the structural and functional integrity of solubilized proteins. hopaxfc.comnih.gov

Acyl Chain Length: The length of the n-alkyl chain in N-acyl-β-D-glucosylamine analogues has a profound and predictable effect on the CMC, a key parameter for detergent efficacy. hopaxfc.com As a general principle for surfactants, increasing the length of the hydrophobic alkyl group leads to a decrease in the CMC. hopaxfc.com This is because longer chains have stronger hydrophobic interactions, promoting self-assembly into micelles at lower concentrations.

For instance, a study of an analogous series of N-alkyl-β-D-maltosides demonstrated a clear trend: n-octyl-β-D-maltoside (C8) had a higher CMC than n-decyl-β-D-maltoside (C10), which in turn had a higher CMC than n-dodecyl-β-D-maltoside (C12). rsc.orgnih.gov A similar relationship is observed in the N-acyl-glucosamine series. N-octanoyl-β-D-glucosylamine (NOGA), with its eight-carbon chain, has a notably high CMC of approximately 80 mM. nih.gov This high CMC is advantageous for its easy removal from protein samples by methods like dialysis. nih.gov However, for certain applications requiring stronger solubilizing power at lower concentrations, analogues with longer acyl chains (e.g., decanoyl or dodecanoyl) would be expected to have significantly lower CMCs. researchgate.net

Interactive Data Table: Effect of Acyl Chain Length on Detergent CMC This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for related non-ionic detergents.

| Detergent Series | Alkyl Chain Length | Critical Micelle Concentration (CMC) |

| N-Alkyl-β-D-Maltosides | C8 (Octyl) | ~20-25 mM |

| C10 (Decyl) | ~2.2 mM | |

| C12 (Dodecyl) | ~0.17 mM | |

| N-Acyl-β-D-Glucosylamines | C8 (Octanoyl) | ~80 mM |

Note: Data is compiled from various sources and serves as a representative example of the established trend. nih.govunc.eduresearchgate.net

Acyl Chain Saturation: The presence of double bonds (unsaturation) in the acyl chain also significantly alters detergent properties. Polyunsaturated acyl chains can increase the fluidity of the micellar core and influence the curvature of the detergent-protein complex. elifesciences.org This can be crucial for accommodating the complex transmembrane domains of certain proteins and preserving their native conformation. nih.gov

Research on phospholipids (B1166683) has shown that acyl chain unsaturation is critical for inducing certain membrane phase transitions and can affect the activity of membrane-shaping proteins. elifesciences.orgnih.gov In the context of detergents, introducing unsaturation into the octanoyl chain of NOGA could lead to analogues with different packing parameters within the micelle. This might offer a gentler environment for particularly sensitive or conformationally dynamic membrane proteins, potentially improving their stability over long-term purification and characterization experiments. elifesciences.org While specific studies on unsaturated NOGA analogues are not widely documented in the provided results, the principles from broader lipid and detergent research strongly suggest this is a viable strategy for optimization. nih.gov

Stereochemical Modifications of the Glucosamine (B1671600) Moiety and their Effects on Research Applications

The hydrophilic headgroup of sugar-based surfactants plays a vital role in their properties, influencing everything from CMC to the specific interactions with the aqueous domains of membrane proteins. researchgate.net In NOGA, this headgroup is β-D-glucosamine. Modifications to its stereochemistry—the spatial arrangement of its hydroxyl and amino groups—can have significant consequences for its research applications.

Key stereochemical aspects include the configuration of hydroxyl groups on the pyranose ring and the anomeric configuration (α vs. β) at the C1 position.

Epimeric Modification: Changing the stereochemistry at one of the chiral centers of the glucose ring results in an epimer. For example, modifying the C4 hydroxyl group would yield a galactose-based analogue (N-octanoyl-β-D-galactosamine), while modification at C2 would result in a mannosamine-based derivative (N-octanoyl-β-D-mannosamine). Such changes alter the pattern of hydrogen bond donors and acceptors presented to the solvent and to the protein. Studies comparing glucose-based and mannose-based amphiphiles have revealed differences in their self-assembly and micellar structures, attributed to altered solvation properties. uni-kiel.de These subtle structural shifts can impact a detergent's ability to stabilize a specific protein, making one stereoisomer more effective than another for a particular target. nih.gov

Anomeric Modification: NOGA features a β-anomeric linkage, where the N-acyl group is equatorial. The corresponding α-anomer would have this group in an axial orientation. This seemingly small change can affect the geometry of the headgroup and its interaction with both the acyl chain and surrounding water molecules. For related ether-linked detergents, octyl α-D-glucoside has a reported CMC of 12 mM, while octyl β-D-glucoside has a CMC of 20 mM, demonstrating that anomeric configuration can influence bulk properties. researchgate.net This suggests that an α-N-octanoyl-D-glucosylamine would likely exhibit different micellar properties compared to the standard β-anomer, potentially offering an alternative tool for proteins that are not optimally stabilized by NOGA.

The synthesis of various glycosylamines and their derivatives is an active area of research, providing the chemical foundation for creating these stereochemically diverse analogues for membrane protein studies. googleapis.comru.nlgoogle.com

Design and Synthesis of this compound-Based Probes for Specific Biochemical and Cellular Research Questions

Beyond its role as a solubilizing agent, the NOGA scaffold can be chemically modified to create specialized molecular probes for studying biological functions. beilstein-journals.org These probes are designed with reactive or reporter groups to investigate protein interactions, enzyme activity, or cellular localization. frontiersin.org

Activity-Based Probes (ABPs): ABPs are chemical tools that covalently bind to the active form of an enzyme or a class of enzymes. uantwerpen.be An NOGA analogue could be synthesized to include a "warhead"—a reactive group such as a phosphonate, epoxide, or Michael acceptor—that can form a covalent bond with a target protein. uantwerpen.bemdpi.com If a particular enzyme or receptor shows specific affinity for the glucosylamine headgroup or the octanoyl chain, an NOGA-based ABP could be a highly selective tool for labeling that protein within a complex biological sample, a technique known as activity-based protein profiling (ABPP). uantwerpen.be

Photoaffinity Probes: Photoaffinity labeling (PAL) is a powerful technique for identifying unknown protein targets of a small molecule or for mapping binding sites. mdpi.com This involves incorporating a photo-activatable moiety, such as a benzophenone (B1666685), aryl azide, or diazirine, into the NOGA structure. mdpi.com This NOGA-based probe would be introduced to a biological system (e.g., cell lysate). Upon irradiation with UV light of a specific wavelength, the photo-activatable group generates a highly reactive intermediate that covalently cross-links to any nearby protein it is interacting with. mdpi.comthermofisher.com

For example, a benzophenone group could be attached to the terminal end of the octanoyl chain. The resulting probe could then be used to identify proteins that interact with the hydrophobic part of the detergent micelle. Furthermore, to facilitate detection and purification of the cross-linked protein, a "clickable" tag, like an alkyne or azide, is often included in the probe's design. uantwerpen.benih.gov This allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via click chemistry. uantwerpen.be The synthesis of such multifunctional probes, while complex, provides invaluable tools for chemical biology. keio.ac.jpresearchgate.net

Interactive Data Table: Common Moieties for Probe Design

| Probe Type | Functional Moiety | Purpose | Example Application |

| Activity-Based Probe | Diaryl Phosphonate | Covalent modification of enzyme active sites (e.g., serine proteases). uantwerpen.be | Labeling active proteases in a cell lysate. |

| Photoaffinity Probe | Benzophenone | Light-induced covalent cross-linking to interacting proteins. mdpi.com | Identifying unknown receptors for a ligand. |

| Photoaffinity Probe | Aryl Azide | Small, highly reactive photo-activatable group for cross-linking. mdpi.com | Mapping ligand-binding pockets. |

| Reporter Tag | Biotin / Desthiobiotin | High-affinity tag for purification using streptavidin. uantwerpen.be | Isolating probe-labeled proteins for identification. |

| Reporter Tag | Fluorescein / Rhodamine | Fluorescent tag for visualization by microscopy or gel imaging. nih.govresearchgate.net | Tracking the localization of a target protein in cells. |

Computational Chemistry Approaches in Predicting and Optimizing this compound Analogues for Research

Computational chemistry and molecular modeling have become indispensable tools for accelerating the design and optimization of molecules like NOGA for research applications. tarosdiscovery.comanu.edu.au These methods allow scientists to predict the properties and behavior of novel analogues in silico, thereby guiding synthetic efforts toward the most promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique used to study the behavior of molecules and their assemblies over time at an atomic level. medsciencegroup.us For NOGA and its analogues, MD simulations can be used to model the process of micelle formation in a virtual water box. nih.gov These simulations provide detailed insights into:

Micelle Structure and Shape: Predicting the size, shape (spherical vs. ellipsoidal), and packing of detergent molecules within a micelle. nih.govresearchgate.net

Solvation and Hydration: Analyzing how the glucosamine headgroups interact with surrounding water molecules, which is crucial for understanding solubility and headgroup repulsion. nih.gov

Protein-Detergent Interactions: Simulating a membrane protein embedded in a detergent micelle can reveal how different analogues stabilize or destabilize the protein's structure. ibs.fr This can help predict which analogue might be best for preserving a protein's native state.

For example, MD simulations of the related detergent n-octyl-β-D-glucopyranoside (OG) have shown that its micelles are likely non-spherical and that specific hydroxyl groups on the glucose headgroup are key for hydrating the micelle surface. nih.gov Similar studies on NOGA analogues could predict how changes in acyl chain length or headgroup stereochemistry would alter these properties. uni-kiel.de

Quantitative Structure-Property Relationship (QSPR): QSPR is a computational method that aims to correlate the chemical structure of a molecule with its physical properties. researchgate.net For sugar-based surfactants, QSPR models have been developed to predict the critical micelle concentration (CMC) based on calculated molecular descriptors. researchgate.net By building a model using known data from a series of surfactants, researchers can predict the CMC of a newly designed, unsynthesized NOGA analogue. This allows for rapid screening of many potential structures to identify those likely to have a desired CMC for a specific application, saving significant time and synthetic effort. researchgate.net These computational approaches, from detailed MD simulations to predictive QSPR models, provide a rational design framework to complement experimental SAR studies, accelerating the development of next-generation research tools based on the NOGA scaffold. rsc.orgnih.gov

Future Perspectives and Emerging Research Avenues for Octanoyl B D Glucosylamine

Unexplored Applications in Advanced Biological Research Methodologies and High-Throughput Screening

The unique properties of Octanoyl-β-D-glucosylamine make it a promising candidate for use in advanced biological research methodologies, particularly in the realm of high-throughput screening (HTS). HTS is a dominant technique for discovering new ligands and modulators of protein function, but it can be plagued by false-positive results. nih.gov The use of mild, non-ionic detergents is often necessary to maintain the biological activity of target proteins, especially membrane proteins, throughout the screening process. gbiosciences.com

The high CMC of Octanoyl-β-D-glucosylamine (80 mM) is a significant advantage in HTS protocols. nih.gov This property allows for the easy removal of the detergent by dialysis, which can be crucial for downstream applications and for minimizing interference with assay components. nih.gov Furthermore, its demonstrated mildness, preserving the activity of sensitive enzymes and the antigenicity of various proteins, suggests its suitability for screening campaigns where maintaining the native conformation of the target is paramount. nih.gov

Future research could focus on systematically evaluating Octanoyl-β-D-glucosylamine in various HTS platforms against a diverse range of membrane protein targets, such as G-protein coupled receptors (GPCRs) and ion channels. Such studies would aim to establish its compatibility with different assay formats (e.g., fluorescence-based, luminescence-based) and its potential to reduce the incidence of false positives often associated with more denaturing surfactants. The development of HTS-compatible lysis and solubilization buffers containing Octanoyl-β-D-glucosylamine could streamline workflows for membrane protein drug discovery. nih.govacs.org

Integration with Novel Analytical Platforms for Deeper Mechanistic Insights

The quest to understand the intricate mechanisms of membrane proteins demands their study in environments that mimic the native cell membrane as closely as possible. The emergence of powerful analytical techniques like single-particle cryo-electron microscopy (cryo-EM) has revolutionized structural biology, yet sample preparation remains a significant bottleneck. researchgate.netfrontiersin.org The choice of detergent is critical, as it must solubilize and stabilize the protein without disrupting its structure or function. nih.govnih.gov

Octanoyl-β-D-glucosylamine, being a mild, non-ionic detergent, is an excellent candidate for integration with such advanced analytical platforms. nih.govgbiosciences.com Its ability to form a stable, soluble environment for membrane proteins could be highly advantageous for cryo-EM, where maintaining the protein in its native conformation within a thin layer of vitreous ice is essential. numberanalytics.comresearchgate.netnih.gov Future studies could explore the use of Octanoyl-β-D-glucosylamine, alone or in combination with other amphipathic molecules like amphipols or nanodiscs, to prepare membrane protein samples for high-resolution structural determination by cryo-EM. researchgate.netnih.gov

Moreover, its compatibility with other biophysical techniques, such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy, could be further investigated. mdpi.com By providing a gentle means of extracting and stabilizing membrane proteins, Octanoyl-β-D-glucosylamine could facilitate more detailed studies of protein-ligand interactions, conformational changes, and protein-lipid interactions, thereby providing deeper mechanistic insights into their biological functions.

Development of Next-Generation Octanoyl-β-D-glucosylamine Analogs for Specific Research Objectives

While Octanoyl-β-D-glucosylamine possesses many favorable characteristics, the future of membrane protein research lies in the development of "designer" detergents tailored for specific applications. nih.govresearchgate.nettechnologynetworks.com The modular nature of surfactants, with distinct hydrophilic head groups and hydrophobic tails, allows for chemical modifications to fine-tune their properties. wikipedia.org

Future research efforts could focus on synthesizing and characterizing a library of Octanoyl-β-D-glucosylamine analogs. By systematically altering the length of the acyl chain or modifying the glucose headgroup, it may be possible to create novel detergents with, for instance, a lower CMC for enhanced stability of certain protein complexes, or altered micellar properties suitable for specific types of membrane proteins. For example, the introduction of fluorinated tails has been shown to confer unique properties to surfactants, which could be an interesting avenue to explore for Octanoyl-β-D-glucosylamine analogs. gbiosciences.com

The development of such a toolkit of customized detergents would allow researchers to screen for the optimal analog that not only solubilizes a target protein but also maintains its functional integrity and is compatible with a wide array of downstream analytical techniques. This approach aligns with the growing trend of "detergent engineering" to overcome the challenges associated with particularly fastidious membrane proteins.

Contribution to the Advancement of Fundamental Understanding in Membrane Biology and Protein Biochemistry

The study of membrane proteins is fundamental to our understanding of cellular processes, and detergents are indispensable tools in this endeavor. numberanalytics.comclinisciences.com The choice of detergent can significantly impact the experimental outcome, and a thorough understanding of the detergent's interaction with both the protein and the lipid bilayer is crucial. nih.gov

Octanoyl-β-D-glucosylamine has already contributed to the study of membrane proteins by providing a mild and effective means of extraction and solubilization. nih.gov Future research utilizing this detergent and its potential next-generation analogs can continue to advance our fundamental understanding of membrane biology and protein biochemistry. For instance, by enabling the isolation of intact membrane protein complexes, it can help elucidate the composition and stoichiometry of these molecular machines.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Octanoyl β-D-glucosylamine, and how do they compare to other alkyl glucosides?

- Methodology : Use glycosidase-catalyzed synthesis (e.g., β-glucosidase) for stereochemical control, as enzymatic methods minimize byproducts compared to acid-catalyzed condensation . Optimize reaction parameters (pH, temperature, molar ratio of octanoic acid to glucose) to enhance yield. Compare with protocols for Caprylyl Glucoside (CAS 29836-26-8), which shares structural similarities but differs in alkyl chain length .

Q. How can researchers characterize the purity and structural integrity of Octanoyl β-D-glucosylamine?

- Methodology : Employ NMR (¹H/¹³C) to confirm β-anomeric configuration and acyl group attachment. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for residual solvent analysis . Cross-reference with purity standards for Octyl β-D-glucopyranoside (≥98% GC assay) .

Q. What are the key challenges in isolating Octanoyl β-D-glucosylamine from reaction mixtures?

- Methodology : Address hydrophobicity-induced aggregation using solvent extraction (e.g., ethyl acetate/water partitioning) or column chromatography (silica gel, chloroform/methanol gradient). Monitor for co-eluting isomers using chiral columns .

Q. How does the octanoyl chain influence the compound’s solubility and stability in aqueous buffers?

- Methodology : Conduct solubility tests in PBS (pH 7.4) and DMSO. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare with shorter-chain analogs like Butyl Glucoside (CAS 5391-18-4) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Octanoyl β-D-glucosylamine?

- Methodology : Perform meta-analysis of studies, noting variables like assay type (e.g., cell-free vs. cellular models) and impurity profiles. Replicate key experiments under standardized conditions, emphasizing batch-to-batch consistency .

Q. How can fluorinated analogs of Octanoyl β-D-glucosylamine be synthesized to study metabolic stability?

- Methodology : Replace hydroxyl groups with fluorine atoms via nucleophilic substitution or enzyme-mediated fluorination. Use ¹⁹F NMR to track fluorination efficiency, inspired by methods for fluorinated N-acetyl-D-glucosamine analogs .

Q. What computational models predict the interaction of Octanoyl β-D-glucosylamine with lipid bilayers or protein targets?

- Methodology : Apply molecular dynamics simulations (e.g., GROMACS) to model insertion into lipid membranes. Validate with SPR or ITC binding assays against lectins or glycosidases .

Q. How does alkyl chain length (C8 vs. C10/C12) impact the surfactant properties of acyl glucosides?

- Methodology : Measure critical micelle concentration (CMC) using fluorescence anisotropy. Correlate with structural data from X-ray crystallography or SAXS for micelle morphology .

Q. What role does Octanoyl β-D-glucosylamine play in modulating gut microbiota via glycosidase inhibition?

- Methodology : Screen against bacterial glycosidases (e.g., β-glucosidase from Bifidobacterium). Use metagenomic sequencing to assess microbiota shifts in animal models post-administration .

Methodological Best Practices

- Experimental Design : Include controls for enzymatic synthesis (e.g., heat-inactivated enzymes) to rule out non-catalytic reactions .

- Data Reporting : Adhere to Beilstein Journal guidelines: disclose all synthesis details in supplementary materials and cite primary literature for known compounds .

- Conflict Resolution : Use orthogonal assays (e.g., enzymatic activity + SPR) to validate ambiguous bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.